molecular formula C14H27NO4 B12082912 tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B12082912
M. Wt: 273.37 g/mol
InChI Key: IUEGFZKWBYFGLB-NSHDSACASA-N
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Description

®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound known for its unique structure and properties. It is an oxazolidine derivative, which is a class of heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. This compound is often used in various chemical reactions and has applications in different fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The oxazolidine ring can be reduced to form amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: In chemistry, ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of oxazolidine derivatives with biological molecules. It may serve as a model compound to investigate the binding affinities and mechanisms of action of similar structures.

Medicine: In the pharmaceutical industry, ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate can be compared with other oxazolidine derivatives such as ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxamide and ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate.

Uniqueness:

  • The presence of the tert-butyl group and the hydroxyl group in ®-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate provides unique reactivity and stability compared to other similar compounds. These functional groups allow for specific interactions and modifications, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(17)15-11(8-6-7-9-16)10-18-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

IUEGFZKWBYFGLB-NSHDSACASA-N

Isomeric SMILES

CC1(N([C@H](CO1)CCCCO)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CCCCO)C(=O)OC(C)(C)C)C

Origin of Product

United States

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